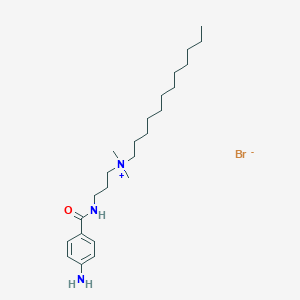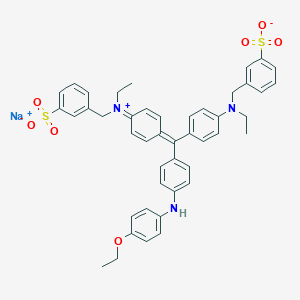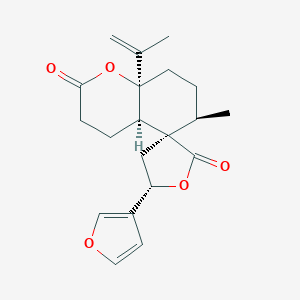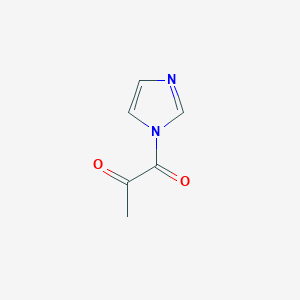![molecular formula C8H8Cl2 B034452 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane CAS No. 103063-83-8](/img/structure/B34452.png)
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane, also known as DCTO, is a bicyclic compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications.
Mechanism of Action
The mechanism of action of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is not fully understood, but it is believed to involve interactions with biological molecules, such as enzymes and receptors. 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has been shown to inhibit the activity of some enzymes, while enhancing the activity of others. These effects may be due to the unique structure of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane, which allows it to interact with biological molecules in a specific way.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. However, further research is needed to fully understand the mechanisms underlying these effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane in lab experiments is its unique structure, which allows for the synthesis of novel compounds and materials. Additionally, 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is relatively stable and can be easily synthesized in large quantities. However, one limitation of using 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane, including the development of new synthetic methods for 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane and its derivatives, the investigation of its potential use in drug discovery, and the exploration of its biological and physiological effects. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane and its potential toxicity. Overall, 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is a promising compound that has the potential to be used in a wide range of applications in the field of organic chemistry and beyond.
Synthesis Methods
The synthesis of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane involves the reaction of 1,5-cyclooctadiene with chlorine gas in the presence of a catalyst. The reaction proceeds through a series of intermediates, resulting in the formation of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane. The yield of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has been studied for its potential use in various applications, including as a building block for the synthesis of novel compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal-catalyzed reactions. 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has also been investigated for its potential use in the development of new materials, such as polymers and liquid crystals.
properties
CAS RN |
103063-83-8 |
|---|---|
Product Name |
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane |
Molecular Formula |
C8H8Cl2 |
Molecular Weight |
175.05 g/mol |
IUPAC Name |
2,3-dichlorotetracyclo[3.3.0.02,8.04,6]octane |
InChI |
InChI=1S/C8H8Cl2/c9-7-5-2-1-3-6(4(2)5)8(3,7)10/h2-7H,1H2 |
InChI Key |
HDZQLXLVBPWTKO-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(C4(C1C34)Cl)Cl |
Canonical SMILES |
C1C2C3C2C(C4(C1C34)Cl)Cl |
synonyms |
Dicyclopropa[cd,gh]pentalene, 1,1a-dichlorooctahydro-, (1-alpha-,1a-alpha-,1b-alpha-,2a-alpha-,2b-alpha-,2c-alpha-,2d-alpha-)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)








![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)

